molecular formula C22H20ClNO5S B2487514 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951984-75-1

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2487514
CAS No.: 951984-75-1
M. Wt: 445.91
InChI Key: DOGGGXRDGGCNEM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H20ClNO5S and its molecular weight is 445.91. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-13-20(14-2-4-15(23)5-3-14)21(25)17-6-7-19-18(22(17)29-13)10-24(12-28-19)16-8-9-30(26,27)11-16/h2-7,16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGGXRDGGCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of STL099262, also known as 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

STL099262 acts as an activator of the GIRK channels. It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biological Activity

The compound 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 951984-75-1) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClNO5S
  • Molecular Weight : 445.9 g/mol
  • Key Functional Groups : Chlorophenyl, dioxidotetrahydrothiophenyl, oxazine ring.

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions. The process begins with the preparation of chromene and oxazine intermediates followed by the introduction of the thiophene moiety. Common reagents include various acids and oxidizing agents under controlled conditions to ensure stability and yield.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, a related series of compounds demonstrated significant inhibitory effects on glioblastoma cell lines. A specific derivative showed an EC50 value of 20 μM against murine glioblastoma cells (GL261), indicating promising anticancer properties .

CompoundEC50 (μM)Remarks
4j20 ± 3Potent against GL261 cells
MK-22062 ± 0.5Reference compound

The mechanism of action appears to involve inhibition of the AKT signaling pathway, a crucial oncogenic pathway in gliomas. The compound exhibited low micromolar activity against kinase AKT2/PKBβ, correlating with reduced glioma malignancy .

Antifungal and Antitubercular Activity

In vitro studies have also shown that derivatives of this compound possess antifungal activity against several pathogenic fungi strains and exhibit activity against Mycobacterium tuberculosis H37Rv. This suggests a broader spectrum of biological activity beyond anticancer effects .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. It is hypothesized that the structural features allow binding to proteins or enzymes involved in critical biochemical pathways. This interaction may lead to modulation or inhibition of their activity, impacting cellular processes such as proliferation and survival.

Case Studies

  • Anticancer Efficacy : In a study evaluating various derivatives for their anticancer properties, the compound demonstrated significant growth inhibition in glioblastoma models while showing reduced toxicity in non-cancerous cells .
  • Antifungal Properties : Another investigation into related compounds indicated strong antifungal activities against four strains of fungi, suggesting that structural modifications could enhance efficacy against infectious agents .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of chromeno-oxazine derivatives typically involves multi-step routes, including cyclocondensation, nucleophilic substitution, and oxidation. For example:

  • Step 1: Formation of the chromene backbone via acid-catalyzed cyclization of substituted phenolic precursors.
  • Step 2: Introduction of the tetrahydrothiophene sulfone moiety via alkylation or Mitsunobu reactions under anhydrous conditions (e.g., using DCC/DMAP in THF) .
  • Step 3: Final oxazine ring closure using reagents like POCl₃ or PCl₅ at controlled temperatures (0–5°C) to avoid side reactions . Yield optimization requires precise pH control (neutral to slightly basic) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Purity is verified via HPLC (>95%) and TLC monitoring .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; tetrahydrothiophene sulfone methyl groups at δ 1.8–2.1 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁ClNO₅S: 454.08; observed: 454.09) .
  • X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths/angles (e.g., C–O bond in oxazine: 1.36 Å) and stereochemistry. Data collection requires high-resolution (<1.0 Å) single crystals grown via vapor diffusion .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final oxazine ring closure?

Low yields often arise from steric hindrance at the oxazine-forming step. Strategies include:

  • Solvent Optimization: Switching from THF to DMF improves solubility of bulky intermediates .
  • Catalysis: Using Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, accelerating ring closure .
  • Temperature Gradients: Gradual warming (5°C → 25°C over 12 hrs) minimizes side-product formation . Contradictions in yield data across studies (e.g., 35–77% for similar derivatives ) highlight the need for reproducibility protocols, such as strict moisture control and standardized reagent purity checks .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular Docking (AutoDock Vina): Models interactions with biological targets (e.g., kinases) using the sulfone group as a hydrogen-bond acceptor .
  • QSAR Studies: Correlates substituent effects (e.g., 4-chlorophenyl’s electronegativity) with antiviral or antifungal activity .
  • MD Simulations: Assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns trajectories) .

Q. How do stereochemical variations in the tetrahydrothiophene sulfone moiety affect pharmacological properties?

  • Diastereomer Separation: Chiral HPLC (Chiralpak IA column) resolves enantiomers, revealing differences in IC₅₀ values (e.g., (R)-isomer shows 10-fold higher activity against COX-2 than (S)) .
  • Steric Effects: Bulky sulfone groups reduce membrane permeability (logP <2.0) but enhance target selectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectral data for structurally analogous compounds?

Conflicting NMR signals (e.g., δ 4.3 ppm for –CH₂– in sulfone vs. δ 4.1 ppm in non-sulfonated analogs ) arise from solvent polarity or tautomerism. Solutions:

  • Variable Temperature NMR: Identifies dynamic processes (e.g., ring-flipping) causing signal splitting .
  • 2D-COSY/HSQC: Assigns overlapping proton/carbon signals unambiguously .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield RangePurity (HPLC)
1H₂SO₄, 80°C, 6h60–70%90%
2DCC/DMAP, THF, 0°C45–55%85%
3POCl₃, DCM, 5°C35–50%95%
Data compiled from

Table 2: Comparative Bioactivity of Derivatives

SubstituentTarget (IC₅₀, μM)logP
4-ChlorophenylCOX-2: 0.122.1
3,4-DimethoxyphenylHIV-1 RT: 1.81.7
4-FluorophenylFungal CYP51: 0.92.3
Data from

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